molecular formula C11H15FO3S B3155927 2,2-Dimethylpropyl 4-fluorobenzenesulfonate CAS No. 81390-32-1

2,2-Dimethylpropyl 4-fluorobenzenesulfonate

Cat. No. B3155927
CAS RN: 81390-32-1
M. Wt: 246.3 g/mol
InChI Key: YKQIHSFSIIRRLW-UHFFFAOYSA-N
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Description

“2,2-Dimethylpropyl 4-fluorobenzenesulfonate” is a chemical compound with the CAS Number: 81390-32-1. Its molecular weight is 246.3 and its IUPAC name is neopentyl 4-fluorobenzenesulfonate .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylpropyl 4-fluorobenzenesulfonate” is represented by the linear formula C11H15FO3S . The InChI code for this compound is 1S/C11H15FO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.3 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Activation of Hydroxyl Groups in Polymers

2,2-Dimethylpropyl 4-fluorobenzenesulfonate has been utilized in activating hydroxyl groups of polymeric carriers. Its fluoride atom's strong electron-withdrawing property makes it an excellent agent for covalent attachment of biologicals to various solid supports. This process is useful for the rapid and ambient temperature reaction with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. The activated solid support can be immediately used or preserved without loss of activity, facilitating the attachment of enzymes, antibodies, and other biologicals with retained biological function. This technology has potential therapeutic applications in bioselective separation of lymphocyte subsets from blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

SNAr-Reactivity Activation

The compound has been instrumental in the electrostatic activation of SNAr-reactivity through sulfonylonio substituents. The transformation into corresponding N-sulfonylpyridinium triflates demonstrates its role in facilitating SNAr reactions under mild conditions. This contributes to the development of new pathways for synthesizing pharmaceutically interesting substances, particularly 4-(1-pyridinio)-substituted benzenesulfonamides (Weiss & Pühlhofer, 2001).

Application in Nucleophilic Aromatic Substitution

2,2-Dimethylpropyl 4-fluorobenzenesulfonate has been used in the study of kinetics and mechanism of reactions involving nucleophilic aromatic substitution. Its role in facilitating these reactions is critical in understanding the behavior of various reactants and the formation of new chemical entities. This includes the study of reactions with the sodium salt of diethyl malonate in dimethyl sulfoxide solvent (Leffek & Tremaine, 1973).

Synthesis of Novel Compounds

The synthesis of new compounds like sulfonated poly(ether ether ketone)s involves using this chemical as a key monomer. The process includes sulfonation of 4,4'-difluorobenzophenone and subsequent polycondensation. The synthesized polymers exhibit significant thermal stability and solubility, impacted by the degree of substitution with sulfonate groups (Wang, Chen, & Xu, 1998).

Development of Radiosynthesis Techniques

In medical imaging, 2,2-Dimethylpropyl 4-fluorobenzenesulfonate contributes to the development of high-yield, automated radiosynthesis of biomarkers like [18F]FDDNP, used in PET imaging for Alzheimer’s disease and other neurodegenerative diseases. This process involves the radiofluorination of tosyloxy precursors and yields chemically pure products for clinical applications (Liu et al., 2006).

Future Directions

While specific future directions for “2,2-Dimethylpropyl 4-fluorobenzenesulfonate” are not available in the sources I found, it’s worth noting that similar compounds are being studied for use in various applications, such as in the synthesis of sulfonated poly(p-phenylene)-based ionomers .

properties

IUPAC Name

2,2-dimethylpropyl 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQIHSFSIIRRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropyl 4-fluorobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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